molecular formula C11H11BrN4OS B8393047 4-[4-(4-Bromo-thiazol-2-yl)-pyrimidin-2-yl]-morpholine

4-[4-(4-Bromo-thiazol-2-yl)-pyrimidin-2-yl]-morpholine

Cat. No.: B8393047
M. Wt: 327.20 g/mol
InChI Key: SOICUMGNBPPNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Bromo-thiazol-2-yl)-pyrimidin-2-yl]-morpholine is a useful research compound. Its molecular formula is C11H11BrN4OS and its molecular weight is 327.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrN4OS

Molecular Weight

327.20 g/mol

IUPAC Name

4-[4-(4-bromo-1,3-thiazol-2-yl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C11H11BrN4OS/c12-9-7-18-10(15-9)8-1-2-13-11(14-8)16-3-5-17-6-4-16/h1-2,7H,3-6H2

InChI Key

SOICUMGNBPPNFY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)C3=NC(=CS3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine (25)(0.498 g, 1.8 mmol) in EtOH (8 ml) was added powdered potassium carbonate (0.274 g, 1.98 mmol) and morpholine (0.17 ml, 1.98 mmol). The mixture was heated under the influence of microwave radiation (10 minutes, 90° C., high absorption setting). The reaction mixture was then allowed to cool to room temperature and filtered through a thin pad of silica before being concentrated in vacuo. The crude residue was purified by flash chromatography (SiO2) using Hexanes:EtOAc—(9:1) as eluent to give the title compound (0.18 g, 30.5%) in analytically pure form. m/z (LC-MS, ESP): 327 [M+H]+, R/T=3.92 mins.
Quantity
0.498 g
Type
reactant
Reaction Step One
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
30.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.